Darunavir-d9 Impurity
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H37N3O7S |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(16-24(31)23(28)14-19-6-4-3-5-7-19)38(33,34)21-10-8-20(9-11-21)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D |
InChI Key |
GCDBSZUUKSTDCG-SYUAEXFJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)O[C@H]3CO[C@@H]4[C@H]3CCO4 |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3COC4C3CCO4 |
Origin of Product |
United States |
Q & A
Q. What is the role of Darunavir-d9 as an internal standard in pharmacokinetic assays?
Darunavir-d9 is used as a deuterated internal standard (ISTD) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve the accuracy of darunavir quantification in biological matrices. Methodologically, it compensates for matrix effects and instrumental variability. Calibration curves are constructed using analyte/ISTD peak area ratios, typically spanning 30–10,000 ng/mL for darunavir, with a lower limit of quantification (LLOQ) of 30 ng/mL . The ISTD must match the analyte’s physicochemical properties (e.g., ionization efficiency, retention time) to ensure reliable normalization.
Q. Which analytical techniques are suitable for detecting Darunavir-d9 impurities in drug substances?
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is commonly used for impurity profiling. However, LC-MS/MS is preferred for structural elucidation and trace-level quantification due to its superior sensitivity and specificity. For example, LC-MS/MS can resolve co-eluting impurities and confirm their molecular weights via mass fragmentation patterns . Key parameters include:
| Technique | Detection Limit | Key Applications |
|---|---|---|
| HPLC-UV | ≥0.1% impurity | Routine impurity screening |
| LC-MS/MS | ≤0.01% impurity | Structural identification, trace analysis |
Q. How are impurity limits established for Darunavir-d9 in early-phase clinical trials?
During Phase I, impurity limits are based on batch analysis data from preclinical safety studies. Impurity levels in clinical trial materials must not exceed those supported by toxicological data. For example, genotoxic impurities are controlled at thresholds derived from the Threshold of Toxicological Concern (TTC; e.g., 1.5 μg/day for lifetime exposure). Method validation includes specificity, linearity, and accuracy testing across three concentration levels .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity identification thresholds between USP and ICH guidelines?
Q. What methodologies are recommended for assessing elemental impurities in Darunavir-d9 synthesis?
Inductively coupled plasma mass spectrometry (ICP-MS) is the gold standard for quantifying elemental impurities (e.g., Pd, Ni) from catalysts. Key steps include:
Q. How can stability-indicating methods be optimized for Darunavir-d9 degradation products?
Stability studies under ICH Q1A(R2) conditions (40°C/75% RH, light exposure) are conducted to simulate degradation. Method optimization involves:
- Gradient elution in HPLC to separate degradation products from the main peak.
- Stress testing with peroxide or metal ions to isolate oxidation-related impurities.
- Forced degradation data must show ≥10% degradation to validate method robustness .
Q. What strategies address contradictory impurity data in cross-laboratory studies?
Q. How are genotoxic impurities (GTIs) controlled in Darunavir-d9 synthesis?
GTIs are managed via a staged Threshold of Toxicological Concern (TTC) approach:
- Pre-final synthesis step : Control at ≤30% of TTC (e.g., 0.45 μg/day for short-term exposure).
- Final API : Include GTI in specifications if levels exceed 30% TTC.
- Analytical validation requires a detection limit ≤10% of the acceptable limit .
Q. What advanced techniques enable structural elucidation of unknown impurities?
Q. How do regulatory requirements for impurity profiling differ between the US and EU?
The FDA emphasizes ICH Q3A-Q3E compliance, while the EMA requires additional justification for non-pharmacopeial methods. Researchers must:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
